4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions, including S-alkylation of N-phenyl-2-chloroacetamide with triazole derivatives under alkaline conditions. These processes are meticulously designed to produce the desired compound with specific functional groups and structural frameworks.Molecular Structure Analysis
The molecular structure of compounds related to this one is typically confirmed using various analytical techniques such as IR, 1H NMR, and elemental analysis . These methods provide detailed information about the molecular skeleton, functional groups, and overall molecular geometry, which are crucial for understanding the compound’s chemical behavior and potential interactions .Chemical Reactions Analysis
The chemical reactivity and properties of such compounds can vary significantly depending on the specific functional groups and molecular structure. For instance, the presence of the 1,2,4-triazole ring and thioether linkage in the molecule can impart unique chemical properties, including potential biological activity.Scientific Research Applications
Antioxidant Activity
Research has shown that derivatives of 1,2,4-triazole, such as those linked with phenothiazine, exhibit potent antioxidant activity. A study highlighted the synthesis of novel phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives, demonstrating significant in vitro antioxidant capabilities against various radicals, suggesting their utility in combating oxidative stress-related conditions (Maddila et al., 2015).
DNA Methylation and Anti-tumor Activity
New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives have been synthesized, showing promising anti-tumor activity and effects on the methylation level of tumor DNA. These findings suggest potential applications in cancer therapy and epigenetic studies (Hovsepyan et al., 2018).
Corrosion Inhibition
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) has been evaluated as a novel corrosion inhibitor for copper in saline environments, displaying over 94% efficiency. This triazole derivative forms a protective chemical adsorption layer on copper surfaces, indicating its potential for corrosion protection applications (Chauhan et al., 2019).
Urease Inhibition and Anti-proliferative Activity
Studies on 1,2,4-triazoles have shown their efficacy as urease inhibitors and in exhibiting anti-proliferative activity against various cancer cell lines. These activities highlight the potential of triazole derivatives in the development of new therapeutic agents (Ali et al., 2022).
Organ Selective Antioxidant Effects
Certain 1,2,4-triazole derivatives have been investigated for their protective effects against ethanol-induced oxidative stress in mouse liver and brain, demonstrating organ-selective antioxidant properties. This suggests their potential application in protecting against oxidative damage in specific organs (Aktay et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-14-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRFPLXLFVASAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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